2-Amino-5-nitrothiazole

Catalog No.
S573770
CAS No.
121-66-4
M.F
C3H3N3O2S
M. Wt
145.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-nitrothiazole

CAS Number

121-66-4

Product Name

2-Amino-5-nitrothiazole

IUPAC Name

5-nitro-1,3-thiazol-2-amine

Molecular Formula

C3H3N3O2S

Molecular Weight

145.14 g/mol

InChI

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5)

InChI Key

MIHADVKEHAFNPG-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids

Synonyms

2-Amino-5-nitro-1,3-thiazole; 5-Nitro-2-thiazolamine; 5-Nitro-2-aminothiazole; Enheptin; Enheptin T; Entramin; NSC 4

Canonical SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]

Radiosensitizer:

2-Amino-5-nitrothiazole (2-ANT) has been investigated for its potential as a radiosensitizer. Radiosensitizers are compounds that can increase the effectiveness of radiation therapy. In the presence of a radiosensitizer, the same dose of radiation can cause more cell death.

Studies have shown that 2-ANT can radiosensitize bacteria under hypoxic conditions (low oxygen levels) Source: National Institutes of Health, [PubChem: ]. However, further research is needed to determine its effectiveness in more complex organisms and its potential for clinical applications.

Other Applications:

-ANT has also been explored for other scientific research purposes, including:

  • Matrix in mass spectrometry: 2-ANT has been used as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). MALDI-TOF MS is a technique used to analyze biomolecules such as proteins and oligonucleotides Source: Sigma-Aldrich, [2-Amino-5-Nitrothiazole 97: ].
  • Diazo component in dye synthesis: In the past, 2-ANT was used as a diazo component in the synthesis of monoazo disperse dyes. However, this use is not common anymore Source: Sigma-Aldrich, [2-Amino-5-Nitrothiazole 97: ].

2-Amino-5-nitrothiazole is an organic compound characterized by its thiazole ring, which contains both amino and nitro functional groups. Its chemical formula is C3H3N3O2SC_3H_3N_3O_2S, and it appears as a greenish-yellow to orange-yellow fluffy powder or a brown chunky powder with a slightly bitter taste. This compound is known for its role in various

  • Nitration: The compound can undergo nitration to produce derivatives that are useful in various synthetic pathways.
  • Complexation: It can form complexes with metal salts, such as palladium, which have been studied for their potential applications in radiosensitization .
  • Rearrangement: Under specific conditions, 2-amino-5-nitrothiazole can rearrange to yield other thiazole derivatives .

2-Amino-5-nitrothiazole exhibits notable biological activity, particularly as a veterinary medicine. It has been identified as a positive animal carcinogen, indicating potential health risks upon exposure. Additionally, its derivatives have been explored for their effectiveness against various pathogens and as radiosensitizers in cancer therapy .

The synthesis of 2-amino-5-nitrothiazole typically involves the following steps:

  • Halogenation: A compound such as N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated).
  • Reaction with Thiourea: The halogenated product is then reacted with thiourea to form an intermediate.
  • Hydrolysis: Finally, this intermediate is treated with water or an aqueous base to achieve ring closure, yielding 2-amino-5-nitrothiazole .

The primary applications of 2-amino-5-nitrothiazole include:

  • Veterinary Medicine: Used for treating infections in animals.
  • Pharmaceutical Synthesis: Serves as a key intermediate in the production of various drugs, including niridazole, which is used for treating schistosomiasis .
  • Research: Employed in studies investigating its chemical behavior and biological effects.

Interaction studies have demonstrated that 2-amino-5-nitrothiazole can react with various chemical agents. It is sensitive to light and incompatible with strong oxidizing agents and acids like nitric and sulfuric acids. When heated, it decomposes to emit toxic fumes, including carbon monoxide and nitrogen oxides . These properties necessitate careful handling in laboratory settings.

Several compounds share structural similarities with 2-amino-5-nitrothiazole. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2-Amino-4-nitrothiazoleThiazole ringDifferent nitro position; less biological activity
5-Nitro-2-amino-thiazoleThiazole ringRearrangement product; used in different synthesis
ThiazoleBasic structureNo amino or nitro groups; less reactive

These compounds illustrate the diverse reactivity and applications of thiazole derivatives, but 2-amino-5-nitrothiazole stands out due to its specific functional groups that enhance its biological activity and utility in medicinal chemistry .

Physical Description

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine.
Greenish-yellow to orange-yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]

Color/Form

Greenish-yellow to orange-yellow fluffy powder

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

144.99459752 g/mol

Monoisotopic Mass

144.99459752 g/mol

Heavy Atom Count

9

Taste

Slightly bitter

LogP

0.83 (LogP)
log Kow = 0.83

Decomposition

When heated to decomposition it emits very toxic fumes of /nitroxides and sulfuric acid/.

Appearance

Powder

Melting Point

396 °F (decomposes) (NTP, 1992)
202 °C (decomposes)

UNII

1GR77A37Z5

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (14.52%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Radiation-Sensitizing Agents
/Experimental therapy/ 2-amino-5-nitrothiazole was evaluated as a hypoxic radiosensitizer using bacteria. The findings suggests that nitrothiazoles might be an interesting class of nitroheterocyclic radiosensitizers, but molecules with increased solubility & improved pharmacokinetics would be necessary for efficacy in vivo.
(VET): Antihistomonad in turkeys. For trichomoniasis in pigeons.

Vapor Pressure

0.000743 [mmHg]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

121-66-4

Wikipedia

2-amino-5-nitrothiazole

Drug Warnings

VET: Do not give to egg laying birds.

Methods of Manufacturing

DEACETYLATION OF 2-ACETAMIDO-5-NITROTHIAZOLE
Prepared by deacetylation of 2-acetamido-5-nitrothiazole: Hubbard; Steahly, US patents 2,573,641; 2,573,656-7 (all 1951 to Monsanto).
Early production of /2-Amino-5-nitrothiazole/ was based on nitration of 2-acetylaminothiazole and careful hydrolysis. Direct nitration of 2-aminothiazole gives a cleaner product and is best achieved by adding 2-aminothiazole nitrate to concentrated sulfuric acid at 0 - 10 °C. This process and the nitration of o-anisidine are the only large-scale processes based on rearrangement of an amine nitrate, and both are potentially hazardous due to the possibility of runaway exothermic reactions.

General Manufacturing Information

2-Thiazolamine, 5-nitro-: INACTIVE
To make water solution 15% stock solution in propylene glycol should first be prepared.
DO NOT GIVE TO EGG LAYING BIRDS. ALARMING, BUT HARMLESS, PINK DROPPINGS MAY BE NOTED DURING THERAPY. DISCONTINUE FEEDING AT LEAST 1 WK BEFORE SLAUGHTERING TREATED BIRDS TO AVOID UNDESIRABLE TISSUE RESIDUES IN FOOD FOR HUMAN CONSUMPTION.
ON 14 NOV 1980, US FOOD & DRUG ADMIN ANNOUNCED WITHDRAWAL OF ITS APPROVAL OF USE OF A PREMIX CONTAINING 2-AMINO-5-NITROTHIAZOLE IN TURKEY FEED (...ORIGINALLY APPROVED IN 1950) AS AN AID IN PREVENTION OF BLACKHEAD.

Analytic Laboratory Methods

2-AMINO-5-NITROTHIAZOLE IN FEED, SPECTROPHOTOMETRY AT 388.5 NM.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Modify: 2023-08-15

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